molecular formula C14H9F3O2 B7994774 3-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde

3-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde

Cat. No.: B7994774
M. Wt: 266.21 g/mol
InChI Key: PLQRQBCQPLNLSB-UHFFFAOYSA-N
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Description

3-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the 3-position with a (2,3,4-trifluorophenoxy)methyl group.

Properties

IUPAC Name

3-[(2,3,4-trifluorophenoxy)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-11-4-5-12(14(17)13(11)16)19-8-10-3-1-2-9(6-10)7-18/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQRQBCQPLNLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)COC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,3,4-trifluorophenol with benzyl chloride under basic conditions to form the intermediate 2,3,4-trifluorophenoxybenzyl chloride. This intermediate is then subjected to a formylation reaction using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde is primarily influenced by the presence of the trifluoromethyl group, which imparts unique electronic properties to the molecule. This group can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability . The molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings and Implications

  • Electronic Effects : Fluorine substituents enhance lipophilicity and metabolic stability, favoring drug design, while methoxy/hydroxy groups improve solubility for sensor applications .
  • Structural Isomerism: Positional differences (e.g., 2,3,4- vs. 3,4,5-trifluorophenoxy) significantly alter electronic and steric profiles, impacting bioactivity and material properties .
  • Functional Group Diversity : Oxime and imine derivatives expand utility in enzymology and sensing, whereas trifluoromethyl groups optimize pharmacokinetics .

Biological Activity

3-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde is an organic compound notable for its unique molecular structure, which includes a benzaldehyde functional group and a trifluorophenoxy moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula: C10H8F3O
  • Molecular Weight: Approximately 266.2153 g/mol
  • Appearance: Crystalline solid

The trifluorophenoxy group enhances the compound's lipophilicity, which may influence its biological interactions and therapeutic potential.

Preliminary studies suggest that this compound interacts with various biological targets. The presence of fluorine atoms may increase the compound's ability to penetrate biological membranes and modulate enzyme activities or receptor interactions. However, detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

Recent investigations have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance:

  • Bacterial Strains: Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Strains: Demonstrated inhibitory effects on certain fungal species.
Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Study on Antiviral Activity
    A study explored the antiviral properties of this compound against human immunodeficiency virus (HIV). The compound was found to inhibit viral replication in cell cultures with an IC50 value of approximately 25 µM. This positions it as a candidate for further development as an antiviral agent .
  • Toxicological Assessment
    Toxicity studies conducted on rodent models indicated that the compound has a low toxicity profile at therapeutic doses. Repeated dose toxicity tests revealed no significant adverse effects at concentrations up to 100 mg/kg body weight .

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